{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid
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Overview
Description
{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid is a chemical compound that features a piperazine ring substituted with a 4-fluorophenyl group and an oxoethoxy acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid typically involves the reaction of a piperazine derivative with a fluorophenyl group and an oxoethoxy acetic acid precursor. One common method includes the reaction of a 4-fluorophenylpiperazine with an oxoethoxy acetic acid derivative under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a hydroxyl-substituted compound .
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its piperazine ring and fluorophenyl group make it a candidate for investigating binding affinities and biological activities .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various applications .
Mechanism of Action
The mechanism of action of {2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid: Similar structure but with a different position of the fluorine atom.
{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid: Similar structure but with a chlorine atom instead of fluorine.
{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
The uniqueness of {2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and binding affinity compared to similar compounds .
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYWATQNXIBIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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